Cas no 345641-00-1 ((1R,3'aS,5R,7'aS,9'S)-9'-Chloro-2',3'-dihydro-5-hydroxy-4,6',7'-trimethoxy-1-methylspiro[3-cyclopentene-1,10'-)

(1R,3'aS,5R,7'aS,9'S)-9'-Chloro-2',3'-dihydro-5-hydroxy-4,6',7'-trimethoxy-1-methylspiro[3-cyclopentene-1,10'- structure
345641-00-1 structure
Nombre del producto:(1R,3'aS,5R,7'aS,9'S)-9'-Chloro-2',3'-dihydro-5-hydroxy-4,6',7'-trimethoxy-1-methylspiro[3-cyclopentene-1,10'-
Número CAS:345641-00-1
MF:C19H24ClNO6
Megavatios:397.85000
CID:4670302
PubChem ID:11741544

(1R,3'aS,5R,7'aS,9'S)-9'-Chloro-2',3'-dihydro-5-hydroxy-4,6',7'-trimethoxy-1-methylspiro[3-cyclopentene-1,10'- Propiedades químicas y físicas

Nombre e identificación

    • Dauricumine
    • CS-0648073
    • HY-N11494
    • AKOS040763143
    • (1S,4'R,6S,10R,11S)-11-chloro-4'-hydroxy-3',4,5-trimethoxy-7-methylspiro[7-azatricyclo[4.3.3.01,6]dodec-4-ene-10,5'-cyclopent-2-ene]-1',3-dione
    • CHEMBL391835
    • 345641-00-1
    • (1S,4'R,6S,10R,11S)-11-chloro-4'-hydroxy-3',4,5-trimethoxy-7-methylspiro(7-azatricyclo(4.3.3.01,6)dodec-4-ene-10,5'-cyclopent-2-ene)-1',3-dione
    • DA-52323
    • 17088-50-5
    • (1R,3'aS,5R,7'aS,9'S)-9'-Chloro-2',3'-dihydro-5-hydroxy-4,6',7'-trimethoxy-1-methylspiro[3-cyclopentene-1,10'-
    • Renchi: InChI=1S/C19H24ClNO6/c1-21-6-5-17-8-10(22)14(26-3)16(27-4)18(17,21)9-12(20)19(17)13(23)7-11(25-2)15(19)24/h7,12,15,24H,5-6,8-9H2,1-4H3
    • Clave inchi: FSXRARBVZZKCGJ-UHFFFAOYSA-N
    • Sonrisas: CN1CCC23C1(CC(C24C(C(=CC4=O)OC)O)Cl)C(=C(C(=O)C3)OC)OC

Atributos calculados

  • Calidad precisa: 397.1292152g/mol
  • Masa isotópica única: 397.1292152g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 7
  • Recuento de átomos pesados: 27
  • Cuenta de enlace giratorio: 3
  • Complejidad: 793
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 5
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 85.3Ų
  • Xlogp3: -0.174

Propiedades experimentales

  • Color / forma: Powder

(1R,3'aS,5R,7'aS,9'S)-9'-Chloro-2',3'-dihydro-5-hydroxy-4,6',7'-trimethoxy-1-methylspiro[3-cyclopentene-1,10'- Información de Seguridad

  • Condiciones de almacenamiento:Store at room temperature, 2-8 ℃ is better

(1R,3'aS,5R,7'aS,9'S)-9'-Chloro-2',3'-dihydro-5-hydroxy-4,6',7'-trimethoxy-1-methylspiro[3-cyclopentene-1,10'- PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
TargetMol Chemicals
TN6081-5mg
Dauricumine
345641-00-1
5mg
¥ 4420 2024-07-20
TargetMol Chemicals
TN6081-5 mg
Dauricumine
345641-00-1 98%
5mg
¥ 4,420 2023-07-11
TargetMol Chemicals
TN6081-1 ml * 10 mm
Dauricumine
345641-00-1
1 ml * 10 mm
¥ 4520 2024-07-20
TargetMol Chemicals
TN6081-1 mL * 10 mM (in DMSO)
Dauricumine
345641-00-1 98%
1 mL * 10 mM (in DMSO)
¥ 4520 2023-09-15

(1R,3'aS,5R,7'aS,9'S)-9'-Chloro-2',3'-dihydro-5-hydroxy-4,6',7'-trimethoxy-1-methylspiro[3-cyclopentene-1,10'- Literatura relevante

Proveedores recomendados
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:345641-00-1)Dauricumine
TBW01228
Pureza:>98%
Cantidad:5mg,10mg ,20mg ,50mg ,100mg,or customized
Precio ($):Informe